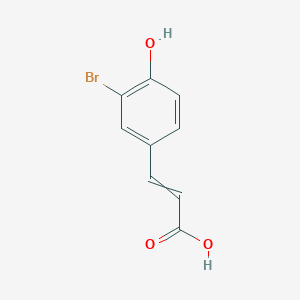

3-Brom-4-Hydroxyzimtsäure

Übersicht

Beschreibung

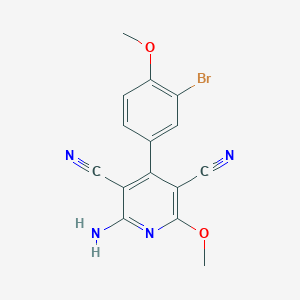

3-Bromo-4-hydroxycinnamic acid is a chemical compound with the molecular formula C9H7BrO3 . It is also known by other names such as (2E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid and (E)-3-(3-Bromo-4-hydroxyphenyl)acrylic acid .

Synthesis Analysis

The synthesis of hydroxycinnamates like 3-Bromo-4-hydroxycinnamic acid can be achieved from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-hydroxycinnamic acid includes a bromine atom, a hydroxyl group, and a cinnamic acid structure . The InChI code for this compound isInChI=1S/C9H7BrO3/c10-7-5-6 (1-3-8 (7)11)2-4-9 (12)13/h1-5,11H, (H,12,13)/b4-2+ . Physical and Chemical Properties Analysis

The molecular weight of 3-Bromo-4-hydroxycinnamic acid is 243.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound’s exact mass and monoisotopic mass are both 241.95786 g/mol .Wissenschaftliche Forschungsanwendungen

Biobasierte Funktionsmaterialien

Hydroxyzimtsäuren, einschließlich 3-Brom-4-Hydroxyzimtsäure, können bei der Synthese von biobasierten Funktionsmaterialien verwendet werden . Diese Säuren reagieren auf ultraviolettes (UV-)Licht und Polymere, die auf diesen Säuren basieren, weisen einzigartige Eigenschaften auf . Beispielsweise zeigen amorphe Polycinnamat-Filme eine charakteristische Photodeformierbarkeit bei UV-Bestrahlung .

Reduzierung der globalen Erwärmung

Die Verwendung von Zimtsäure, einschließlich this compound, bietet einen Ansatz für die Forschung und Entwicklung von biobasierten Kunststoffen zur Reduzierung der globalen Erwärmung, die durch die steigenden Mengen an Kohlendioxid in der Atmosphäre verursacht wird .

Hochleistungs-Biopolymere

Hydroxyzimtsäuren können bei der Entwicklung neuer Biopolymere mit hoher Leistung und hoher Funktionalität verwendet werden . Diese Polymere können ausreichende thermische und mechanische Eigenschaften erreichen, was sie für verschiedene Anwendungen geeignet macht .

Antioxidative Eigenschaften

Hydroxyzimtsäuren wurden auf ihre antioxidativen Eigenschaften untersucht . Diese Eigenschaften machen sie möglicherweise nützlich in der Kosmetik-, Lebensmittel-, Pharma- und Gesundheitsindustrie .

Antikrebs- und Antitumoraktivitäten

Untersuchungen haben gezeigt, dass Hydroxyzimtsäuren möglicherweise Antikrebs- und Antitumoraktivitäten haben . Dies macht sie zu einem potenziellen Interessensgebiet für die medizinische Forschung

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acids (HCAs), interacts with several targets. HCAs are known to interact with enzymes like Histidine ammonia-lyase and Macrophage migration inhibitory factor . .

Mode of Action

It’s known that cinnamic acid derivatives, including hcas, are reactive to ultraviolet (uv) light . They undergo E-Z isomerization and [2+2] cycloaddition reactions upon UV irradiation . These reactions could potentially influence the interaction of 3-Bromo-4-hydroxycinnamic acid with its targets.

Biochemical Pathways

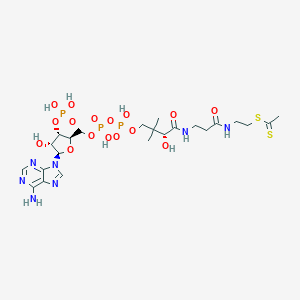

HCAs, including 3-Bromo-4-hydroxycinnamic acid, are involved in various biochemical pathways. In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation . These pathways could be affected by the presence of 3-Bromo-4-hydroxycinnamic acid.

Pharmacokinetics

It’s known that the bioavailability of hcas can be influenced by factors such as food processing, dietary intake, and bioaccessibility . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HCAs are also crucial for their bioavailability .

Result of Action

Hcas are known for their diverse biological activities, including antiviral, antidiabetic, anticancer, and antiplatelet activities

Action Environment

The action of 3-Bromo-4-hydroxycinnamic acid can be influenced by environmental factors. For instance, cinnamic acid derivatives, including HCAs, are known to be reactive to UV light . Therefore, exposure to UV light could potentially influence the action, efficacy, and stability of 3-Bromo-4-hydroxycinnamic acid.

Biochemische Analyse

Biochemical Properties

It is known that cinnamic acid derivatives, including 3-Bromo-4-hydroxycinnamic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical processes .

Cellular Effects

It is known that cinnamic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

3-Bromo-4-hydroxycinnamic acid is likely involved in various metabolic pathways due to its structural similarity to cinnamic acid, a key intermediate in the biosynthesis of lignin

Transport and Distribution

It is known that similar compounds can be transported across cell membranes .

Eigenschaften

IUPAC Name |

(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXBZABAJSGDX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231748 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-77-9 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

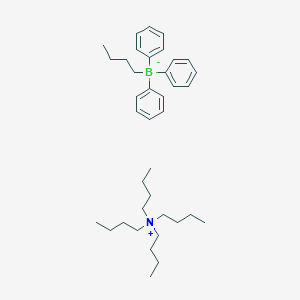

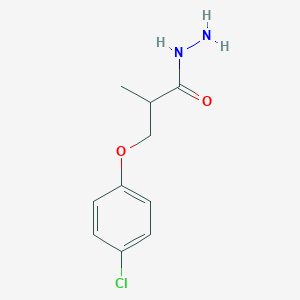

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)